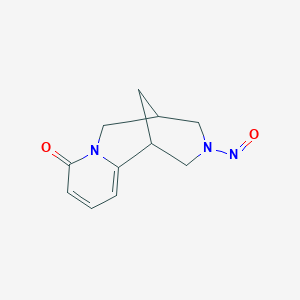

N-Nitrosocystisine

Description

Contextualization within N-Nitroso Compound Research Landscape

N-nitroso compounds (NOCs) are a class of chemicals characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. This group of compounds has been the subject of extensive research for decades due to the classification of many of its members as probable human carcinogens. The formation of N-nitrosamines, a major subclass of NOCs, typically occurs through the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrite (B80452), under acidic conditions.

N-Nitrosocystisine fits into this landscape as a nitrosamine (B1359907) derived from cytisine (B100878), an alkaloid found in plants of the Fabaceae family. wikipedia.org Cytisine itself is a secondary amine, making it susceptible to nitrosation. The potential for the formation of this compound is of particular interest in pharmaceutical formulations containing cytisine, which is used in some regions as a smoking cessation aid. wikipedia.orggoogleapis.com The presence of nitrite sources in excipients or during the manufacturing process can lead to the unintended formation of this N-nitroso impurity. googleapis.com

The study of this compound is part of a larger effort to understand and control the presence of nitrosamine impurities in pharmaceutical products, a concern that has been highlighted by regulatory agencies worldwide. Research in this area involves developing sensitive analytical methods for detection and quantification, as well as strategies to prevent the formation of these potentially harmful compounds. nih.gov

Significance of this compound in Contemporary Academic Investigations

The primary significance of this compound in current academic and industrial research lies in its role as a potential impurity in cytisine-based pharmaceutical products. googleapis.com A recent European patent application highlights the concern over the formation of N-nitroso cytisine in liquid aqueous pharmaceutical compositions and proposes the use of antioxidants, such as sulfites, bisulfites, and metabisulfites, to inhibit its formation. googleapis.com This indicates an active area of research and development focused on ensuring the safety and stability of cytisine medications.

The investigation into this compound contributes to the broader understanding of nitrosation reactions involving complex natural product-derived active pharmaceutical ingredients. It underscores the importance of carefully controlling formulation parameters, such as pH and the presence of potential nitrosating agents and their inhibitors. googleapis.com While specific toxicological and carcinogenicity studies on this compound are not widely available in the public domain, its structural classification as an N-nitrosamine warrants careful consideration and control under the established framework for potentially mutagenic impurities. researchgate.net

The synthesis and availability of this compound and its isotopically labeled variants, such as this compound-d4, for research purposes further suggest its importance as an analytical standard for method development and validation in quality control laboratories. synzeal.compharmaffiliates.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMLBVWHEGYDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389496 | |

| Record name | N-Nitrosocystisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104759-77-5 | |

| Record name | N-Nitrosocystisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Pathways of N Nitrosocystisine Formation and Biosynthesis

Chemical Synthesis Pathways and Conditions

The chemical synthesis of N-nitrosocystisine predominantly involves reactions that introduce the nitroso functional group onto the cystisine structure. These pathways are influenced by the chemical environment, including the presence of specific reagents and reaction conditions.

N-Nitrosation Reactions of Amine Precursors

N-nitrosation is a key reaction in the formation of this compound, involving the reaction between the secondary amine group of cystisine and a nitrosating agent.

The primary route for the formation of this compound is the N-nitrosation of cystisine, which is a secondary amine. This reaction typically occurs when cystisine comes into contact with nitrosating agents. Nitrosamines, in general, can form when an amine and a nitrosating agent react under favorable conditions. Secondary amines are particularly vulnerable to this reaction, although tertiary amines can also undergo nitrosative dealkylation to form nitrosamines. Nitrosating agents can arise from various sources, including the oxidation of nitrogen-containing compounds such as nitrous acid (HNO₂) and nitrite (B80452) (NO₂⁻). In aqueous solutions, nitrite can be acidified to form nitrous acid, which can then dimerize to form dinitrogen trioxide (N₂O₃), a common nitrosating agent. Other reactive nitrosating agents include nitrosonium ions (NO⁺), nitrosyl halides, alkyl nitrites, and dinitrogen tetraoxide (N₂O₄). The reaction between a secondary amine (like cystisine) and a nitrosating agent (like N₂O₃) leads to the formation of the corresponding nitrosamine (B1359907) (this compound) and nitrous acid.

The rate of N-nitrosation reactions is significantly influenced by various reaction conditions, including the solvent, temperature, and pH. The nucleophilicity of the amine and the reactivity of the nitrosating agent are key factors.

pH: pH plays a critical role in N-nitrosation. While nitrosation is enhanced at acidic pH due to the formation of active nitrosating species from nitrite, it can be less reactive at very low pH due to the protonation of the amine, which reduces its nucleophilicity. The preferred condition often balances the pH against the basicity of the amine precursor. For the nitrosation of vulnerable amines in biological product manufacturing, the reaction is optimal at or below pH 3.25 for low nitrite concentrations, and the rate increases with increasing temperature.

Temperature: Temperature generally has a positive correlation with the rate of nitrosation reactions; higher temperatures typically lead to increased reaction rates.

Solvent: The solvent system can also impact the nitrosation rate. For instance, a kinetic study on the nitrosation of phenolic compounds in water/acetonitrile (B52724) media showed that increasing the percentage of the organic component (acetonitrile) could strongly inhibit the reaction. This suggests that the dielectric constant of the medium can influence the reaction rate. In organic solvents, the reaction of secondary amines with N₂O₃ can proceed efficiently at room temperature or lower.

Oxidation and Ozonolysis Pathways

In addition to direct N-nitrosation, nitrosamines, including potentially this compound or its precursors, can be formed through alternative oxidation and ozonolysis pathways involving hydrazine (B178648) and hydrazone intermediates.

Nitrosamines can be produced through the oxidation of hydrazine compounds. Some studies have shown that hydrazine can be oxidized in the presence of air or metal catalysts to form nitrosamines. This pathway involves the oxidation of the hydrazine structure.

Another specific pathway for nitrosamine formation is the ozonolysis of hydrazone compounds. In the presence of ozone, hydrazones can be oxidized to form nitrosamines and carbonyl compounds. The ozonolysis of hydrazones involves the cleavage of the carbon-nitrogen double bond. This reaction has been explored as a method to regenerate ketones or aldehydes from hydrazones, with nitrosamine formation as a co-product.

Formation from Tertiary Amides via Hydrolysis and Subsequent Nitrosation

The formation of N-nitroso compounds can occur from tertiary amines and, indirectly, from tertiary amides. While tertiary amides themselves generally exhibit lower reactivity towards nitrosating species compared to secondary amines, they can undergo acid-catalyzed hydrolysis to yield secondary amines. conicet.gov.arnih.gov These resulting secondary amines are significantly more susceptible to nitrosation. conicet.gov.arbiotech-asia.orgsci-hub.se

The general process involves the reaction of a secondary amine with a nitrosating agent, often derived from nitrous acid (HNO₂) under acidic conditions. conicet.gov.arbiotech-asia.org Nitrous acid can decompose to form various nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which can then react with the amine. conicet.gov.arnih.govacademie-sciences.fr

For a tertiary amide, the hypothetical pathway would involve:

Hydrolysis of the tertiary amide linkage, yielding a carboxylic acid and a secondary amine. nih.gov

Nitrosation of the newly formed secondary amine by a suitable nitrosating agent, leading to the formation of an N-nitroso compound. conicet.gov.arbiotech-asia.org

Biological and Environmental Formation Mechanisms

N-nitroso compounds can also be formed through biological and environmental processes, including enzymatic pathways, microbial activity, and potentially in plants.

Nitric oxide (NO) plays diverse roles in biological systems, and its involvement in the formation of N-nitroso compounds has been observed, particularly in the biosynthesis of certain natural products. academie-sciences.frgoogle.comnih.gov

In some biosynthetic pathways, the N-nitroso group is derived from the metabolic transformation of precursors like L-Arginine. Studies on the biosynthesis of the N-nitroso compound streptozotocin, for instance, have shown that the N-nitroso group originates from the guanidino nitrogens of L-Arginine. academie-sciences.frgoogle.comnih.gov This process involves enzymatic steps that lead to the formation and capture of NO, which is then incorporated into the final N-nitroso structure. academie-sciences.frgoogle.comnih.gov Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of NO from L-Arginine. europa.euexlibrisgroup.combiorxiv.org

Specific enzymes have been identified that are involved in the enzymatic formation of the N-nitroso bond. For example, in the biosynthesis of streptozotocin, the enzyme StzF, a non-heme iron-dependent enzyme, is implicated in the formation of the N-N bond. google.comnih.govnih.gov This highlights the existence of dedicated enzymatic machinery for N-nitroso compound biosynthesis in nature. biorxiv.orgresearchgate.netnih.gov

While these enzymatic pathways involving L-Arginine, NO, and enzymes like StzF are established for the biosynthesis of certain N-nitroso natural products, there is no specific information in the consulted literature directly linking these precise enzymatic pathways to the endogenous biosynthesis of this compound. Cystisine is a plant alkaloid, and its metabolic pathways are distinct from those involved in the biosynthesis of compounds like streptozotocin, which is produced by bacteria.

Microorganisms can play a role in the formation of N-nitroso compounds in various environmental systems. nih.govnih.govmdpi.commdpi.comfrontiersin.org Certain bacteria are capable of catalyzing N-nitrosation reactions. nih.govnih.gov This can occur through enzymatic processes or indirectly by creating conditions that favor chemical nitrosation, such as the reduction of nitrate (B79036) to nitrite. nih.govnih.gov Studies have demonstrated microbial formation of various nitrosamines from precursor amines and nitrite in vitro. nih.gov

While microbial activity can lead to the formation of N-nitroso compounds in environmental matrices, specific research detailing the microbial-mediated formation of this compound in environmental systems was not found in the consulted literature.

Cystisine is a naturally occurring alkaloid found in plants, particularly in the Leguminosae family. google.com The potential for N-nitroso compound formation within plant systems exists, given the presence of nitrogen compounds and the potential for nitrosating species to form. Plants have complex nitrogen metabolism pathways, and nitric oxide is known to play signaling roles in plants. nih.gov However, direct evidence or documented mechanisms specifically describing the formation of this compound within plant tissues were not identified in the consulted literature. While cystisine is plant-derived, its nitrosated form, this compound, is not commonly reported as a natural constituent of plants. Its presence might be a result of external factors or metabolic processes not yet fully elucidated.

Degradation and Transformation Mechanisms of N Nitrosocystisine

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of N-nitrosocystisine through non-biological processes in the environment. These pathways include reactions driven by light, interactions with reactive chemical species, and hydrolysis.

Photolytic Degradation Mechanisms

Photolytic degradation is initiated by the absorption of light energy, leading to the cleavage of chemical bonds within the this compound molecule. Nitrosamines, in general, are known to undergo photolysis, particularly when exposed to UV light. Studies on other nitrosamines, such as N-nitrosodimethylamine (NDMA), have shown that UV photolysis can lead to the cleavage of the N-N bond, forming an aminium radical and nitric oxide (•NO) nih.gov. Another proposed pathway involves heterolytic photocleavage of the N-N bond, facilitated by water, resulting in the formation of a secondary amine and nitrous acid nih.gov. The efficiency of photolytic degradation can be influenced by factors such as pH and the presence of dissolved oxygen acs.org. For instance, the quantum yield of NDMA decomposition by photolysis remains relatively constant over a pH range of 2–8 but drops significantly at higher alkalinity acs.org.

Reaction with Environmental Radicals (e.g., Hydroxyl Radicals in the Atmosphere)

This compound can react with reactive environmental radicals, such as hydroxyl radicals (HO•), which are abundant in the atmosphere and aquatic systems nih.gov. Hydroxyl radicals are highly reactive and can initiate the degradation of organic compounds through various mechanisms, including hydrogen atom abstraction and addition to double bonds or heteroatoms utoronto.ca. Studies on the reaction of hydroxyl radicals with other nitrosamines, like NDMA, indicate that the reaction can proceed via H atom abstraction from alkyl groups or addition to the amine or nitrosyl nitrogen atoms nih.gov. The specific reaction pathways and rates can be influenced by the structure of the nitrosamine (B1359907) mtu.edu. While direct studies on this compound are limited in the provided context, the general reactivity of nitrosamines with hydroxyl radicals suggests this is a plausible degradation pathway.

Hydrolysis Mechanisms

Hydrolysis involves the reaction of this compound with water, potentially leading to the cleavage of bonds. The susceptibility of a nitrosamine to hydrolysis can depend on its chemical structure and the environmental conditions, such as pH rsc.org. Studies on the hydrolysis of other N-nitroso compounds, such as N-nitroso-2-imidazolidone, have shown that hydrolysis can be influenced by pH, with different reaction pathways observed under acidic and alkaline conditions rsc.org. Alkaline hydrolysis can involve hydroxide (B78521) ion attack on carbonyl groups, leading to the release of nitrosamino fragments rsc.org. While the specific hydrolysis mechanisms for this compound are not detailed in the provided information, the presence of functional groups within the molecule could render it susceptible to hydrolytic cleavage under certain conditions.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of this compound by living organisms, primarily microorganisms and through enzymatic processes in biological systems.

Microbial Biodegradation in Environmental Matrices (e.g., Soil and Water)

Microbial biodegradation is a significant process for the removal of many organic contaminants in soil and water environments nih.gov. Microorganisms, including bacteria and fungi, can metabolize organic compounds through various enzymatic pathways nih.gov. Studies on the biodegradation of NDMA in aqueous and soil systems have demonstrated that microorganisms can mineralize this nitrosamine, converting it to simpler compounds like carbon dioxide and methane (B114726) under certain conditions asm.orgresearchgate.net. The rates and extent of microbial biodegradation can be influenced by factors such as the presence of supplemental carbon sources, organic matter content, and redox conditions asm.orgresearchgate.net. Specific bacterial strains have been identified that can degrade NDMA, utilizing enzymes like monooxygenases nih.gov. While specific data on the microbial biodegradation of this compound is not provided, the known microbial degradation of other nitrosamines suggests that this pathway is likely relevant for this compound in environmental matrices.

Enzymatic Degradation in Biological Systems (e.g., Nitrosative Stress Pathways)

Enzymatic degradation can occur within biological systems, mediated by specific enzymes. In the context of nitrosamines, enzymatic transformation can be part of metabolic processes or responses to cellular stress, such as nitrosative stress. While the provided information does not specifically detail enzymatic degradation of this compound, general mechanisms of enzymatic degradation of organic compounds involve enzymes catalyzing reactions like hydrolysis, oxidation, or hydroxylation, leading to the cleavage of chemical bonds nih.govfrontiersin.org. For other nitrosamines, enzymatic processes, such as those involving cytochrome P450 enzymes, can lead to metabolic activation and subsequent decomposition acs.org. The potential for enzymatic degradation of this compound within biological systems would depend on the presence of enzymes capable of recognizing and transforming its specific structure.

Advanced Analytical Methodologies for N Nitrosocystisine Detection and Quantification

Chromatographic Separation Techniques

Chromatography plays a crucial role in isolating N-nitrosocystisine from potentially interfering substances within a sample. Both gas chromatography (GC) and liquid chromatography (LC) are utilized, often coupled with highly sensitive detectors.

Gas Chromatography (GC) Coupled Techniques

Gas chromatography is a separation technique applicable to volatile or semi-volatile compounds. For N-nitrosamines, GC methods, often coupled with mass spectrometry, have been developed and validated for their determination in various matrices, including food products. nih.govnih.govrestek.comresearchgate.net GC coupled with tandem mass spectrometry (GC-MS/MS) using electron ionization (EI) has been used for the analysis of N-nitrosamines. researchgate.net A method utilizing full evaporation static headspace gas chromatography with nitrogen phosphorous detection (FE-SHSGC-NPD) has also been reported for the ultrasensitive analysis of semi-volatile nitrosamines in pharmaceutical products. This method demonstrated a quantitation limit of 0.25 ppb for N-nitrosodimethylamine (NDMA), showing improved sensitivity compared to some LC-HRMS methods for this specific compound. nih.gov GC parameters often involve the use of capillary columns with specific stationary phases, and helium is commonly used as the carrier gas. nih.govresearchgate.net

Liquid Chromatography (LC) Coupled Techniques

Liquid chromatography is widely used for the analysis of N-nitrosamines, particularly those that are less volatile or thermally labile, making them less suitable for GC. rsc.org LC methods coupled with mass spectrometry are prevalent for the detection and quantification of N-nitrosamines in various sample types, including water and pharmaceutical products. rsc.orgthermofisher.comlcms.cznih.govnih.gov LC-MS methods offer a faster alternative to traditional GC-MS methods for the analysis of some nitrosamines. rsc.org

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is an advanced form of HPLC that utilizes smaller stationary phase particles and higher pressures, leading to faster analysis times, improved resolution, and enhanced sensitivity. phenomenex.com UHPLC is frequently coupled with mass spectrometry for the analysis of N-nitrosamines. researchgate.netrsc.orgnih.govresearchgate.net This coupling, often with high-resolution mass spectrometry (HRMS), provides a sensitive and robust methodology for the separation, identification, and quantification of N-nitrosamines in complex matrices. researchgate.netrsc.orgresearchgate.net UHPLC systems typically employ C18 reversed-phase columns and mobile phases consisting of water and organic solvents (such as methanol (B129727) or acetonitrile), often with the addition of a modifier like formic acid. researchgate.netrsc.orgthermofisher.comlcms.cznih.gov

Mass Spectrometry (MS) Detection Strategies

Mass spectrometry is a powerful detection technique that provides structural information and high sensitivity for the analysis of this compound and other N-nitroso compounds. It measures the mass-to-charge ratio of ions, allowing for the identification and quantification of specific compounds. osti.govresearchgate.net

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically used for fragmentation and structural elucidation. nih.gov In the analysis of N-nitrosamines, MS/MS is employed to enhance selectivity and sensitivity by monitoring specific fragmentation pathways of the target compound. nih.govnih.gov This technique is often coupled with both GC and LC. nih.govresearchgate.netnih.gov For instance, LC-MS/MS methods using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) have been developed for the determination of N-nitrosamines. researchgate.netnih.gov Multiple reaction monitoring (MRM) is a common acquisition mode in tandem mass spectrometry for targeted quantification, offering high sensitivity and selectivity. researchgate.net

High-Resolution Mass Spectrometry (HRMS) (e.g., Time-of-Flight (TOF) HRMS, Q-Exactive instruments)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for confirming the elemental composition of analytes and differentiating them from interfering compounds with similar nominal masses. researchgate.netfda.gov HRMS systems, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, offer high resolving power and mass accuracy. researchgate.netnih.goveag.comthermofisher.com

TOF HRMS instruments, including Quadrupole-Time-of-Flight (Q-TOF) systems, combine quadrupole mass filtering with TOF mass analysis, providing both accurate mass measurements and fragmentation capabilities. nih.goveag.com Q-TOF HRMS is used for both qualitative and quantitative analysis, offering high sensitivity and selectivity. eag.comwaters.com

Q-Exactive instruments, which are hybrid quadrupole-Orbitrap mass spectrometers, are widely used for HRMS analysis of N-nitrosamines. researchgate.netrsc.orgthermofisher.comlcms.czresearchgate.netthermofisher.comthermofisher.comlcms.czpragolab.cz These instruments offer high resolution and accurate mass capabilities, enabling sensitive and robust methods for the identification and quantification of N-nitrosamines in various matrices. researchgate.netrsc.orgthermofisher.comlcms.czresearchgate.netthermofisher.comthermofisher.com They can be used in full scan MS mode for screening or in targeted modes for quantification, often coupled with UHPLC for efficient separation. rsc.orgthermofisher.comlcms.czresearchgate.netlcms.cz

Ionization Modes (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

Mass spectrometry (MS) is a powerful tool for the identification and quantification of this compound, and the choice of ionization mode is critical for efficient analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two commonly used atmospheric pressure ionization techniques.

ESI is generally suitable for ionizing solvable, polar substances. plasmion.com It involves creating charged droplets from a liquid sample, which then desolvate, leading to the formation of gas-phase ions.

APCI, on the other hand, is typically used to ionize volatile and relatively less polar compounds. plasmion.comjfda-online.com In APCI, the analyte is converted into a gaseous state, often by heating, and then ionized through chemical reactions with ions generated by a corona discharge. plasmion.com

Spectroscopic and Other Detection Methods

Beyond mass spectrometry, various spectroscopic and other detection methods are utilized for the analysis of this compound, often coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used detection method that measures the absorbance of light by an analyte in the ultraviolet and visible regions of the electromagnetic spectrum. shimadzu.bgwaters.comperkinelmer.comresearchgate.net Many organic molecules, including those with nitroso groups, exhibit characteristic UV-Vis spectra, allowing for their detection and quantification. UV-Vis detectors offer high sensitivity and a wide linear range. shimadzu.bg Modern UV-Vis detectors can cover a wavelength range typically from 190 to 1000 nm. shimadzu.bg

Photodiode Array (PDA) Detectors

Photodiode Array (PDA) detectors are advanced UV-Vis detectors that utilize an array of photodiodes to simultaneously measure absorbance across a range of wavelengths. shimadzu.bgwaters.comperkinelmer.comresearchgate.net This provides a full UV-Vis spectrum for each eluting peak, which is valuable for peak identification, purity assessment, and the detection of co-eluting compounds. shimadzu.bgwaters.comresearchgate.net PDA detectors offer high sensitivity and linearity, enabling the quantitation of low-level impurities. shimadzu.bg They typically operate within a wavelength range of 190 to 800 nm or 190 to 1100 nm. waters.comperkinelmer.comlabx.com

Spectro-fluorescence and Chemiluminescence Detectors

Spectro-fluorescence and chemiluminescence detectors offer high sensitivity and selectivity for compounds that exhibit fluorescence or participate in chemiluminescent reactions. While the provided search results discuss fluorescence and chemiluminescence detection in general contexts, such as for nitric oxide or in Western blotting nih.govazurebiosystems.com, specific applications for this compound using these methods were not prominently found within the search results. However, if this compound or a suitable derivative can be made to fluoresce or undergo a chemiluminescent reaction, these techniques could potentially be applied for highly sensitive detection.

Thermal Energy Analyzer (TEA)

The Thermal Energy Analyzer (TEA) is a highly selective detector specifically designed for the detection of N-nitroso compounds. nih.govusp.orglabcompare.comselectscience.netchromatographytoday.com The TEA operates by selectively cleaving the N-NO bond through pyrolysis at high temperatures (typically around 500°C), releasing a nitric oxide (NO) radical. usp.orglabcompare.com The NO then reacts with ozone to produce electronically excited nitrogen dioxide, which emits near-infrared light that is detected by a photomultiplier tube. usp.orglabcompare.com This chemiluminescent reaction is highly specific to compounds containing the nitroso group. labcompare.com

TEA detectors offer exceptional sensitivity and selectivity for nitrosamines, with reported sensitivities of less than 2 pg N/sec. labcompare.comselectscience.net They can be coupled with both GC and LC systems. usp.orgselectscience.net TEA is considered a preferred method for nitrosamine (B1359907) testing in various industries due to its sensitivity and selectivity, and it can be used for both speciated analysis after chromatographic separation or for total nitrosamine content screening. usp.orglabcompare.com

Sample Preparation and Derivatization Techniques

Effective sample preparation is essential for the accurate analysis of this compound, particularly when dealing with complex matrices. This often involves steps to isolate or concentrate the analyte and remove potential interferences. Common sample preparation techniques include extraction (e.g., liquid-liquid extraction, solid-phase extraction) and cleanup procedures.

Derivatization is a technique used to chemically modify an analyte to improve its chromatographic behavior or detectability. sigmaaldrich.comscioninstruments.comchromatographyonline.comresearchgate.net For compounds that are not sufficiently volatile or lack suitable chromophores or fluorophores for certain detection methods, derivatization can introduce these properties. sigmaaldrich.comscioninstruments.comchromatographyonline.com For example, derivatization can make polar compounds more volatile for GC analysis or add groups that enhance UV-Vis absorbance or fluorescence. sigmaaldrich.comscioninstruments.comchromatographyonline.com Silylation and acylation are examples of derivatization techniques that can modify polar functional groups. sigmaaldrich.comscioninstruments.com

While the general principles of sample preparation and derivatization are well-established and applicable to the analysis of various compounds, including nitrosamines and related structures sigmaaldrich.comscioninstruments.comchromatographyonline.comresearchgate.netsickkids.ca, specific detailed procedures optimized for this compound were not extensively detailed in the provided search results. However, given the nature of this compound as a potentially polar molecule, techniques aimed at improving volatility for GC or enhancing detection signals for LC-based methods might be considered. Sample matrices can significantly impact the required preparation steps, with considerations for removing salts, buffers, non-volatile amines, lipids, and oils that can interfere with analysis. sickkids.ca Solid-phase analytical derivatization, combining derivatization and extraction, is a versatile approach for complex matrices. researchgate.net

Supported Liquid-Liquid (SL-L) Extraction

Supported Liquid-Liquid (SL-L) extraction, also known as Supported Liquid Extraction (SLE), is a sample preparation technique analogous to traditional liquid-liquid extraction (LLE) biotage.comnorlab.comthermofisher.comorganomation.com. It utilizes a solid support material, typically diatomaceous earth, to immobilize the aqueous phase of a sample biotage.comthermofisher.com. An immiscible organic solvent is then passed through the support, allowing the analyte (this compound in this context) to partition into the organic phase biotage.comthermofisher.com.

This method offers several advantages over traditional LLE, including the elimination of emulsion formation, which is a common issue with complex matrices like biological fluids biotage.comnorlab.comphenomenex.com. SLE can lead to cleaner extracts by leaving behind polar matrix components such as salts, proteins, peptides, and phospholipids (B1166683) in the aqueous phase immobilized on the sorbent biotage.com. This results in reduced matrix effects, such as ion suppression in mass spectrometry, leading to improved quantitation and method performance biotage.com. Typical extraction solvents used in SLE include methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane, and hexane, or mixtures thereof biotage.comthermofisher.com. The selection of the solvent depends on the polarity and solubility characteristics of the analyte biotage.com. The process generally involves a simple load-wait-elute procedure biotage.comphenomenex.com. Studies on other nitrosamines and various analytes in diverse matrices like plasma, serum, and oral fluid have demonstrated high analyte recoveries and better reproducibility using SLE compared to traditional LLE biotage.comnorlab.com.

Derivatization Approaches for Enhanced Detection

Derivatization involves chemically modifying an analyte to enhance its detectability, stability, or chromatographic properties numberanalytics.compsu.eduwelch-us.com. For compounds that lack strong chromophores or are not easily ionized, derivatization can significantly improve the sensitivity and selectivity of analytical methods, particularly when using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with certain detectors psu.eduwelch-us.com.

In the context of nitrosamines, including potentially this compound, derivatization strategies can be employed. One approach involves the denitrosation of the N-nitrosamine to yield a secondary amine, which is then derivatized researchgate.netnih.gov. For example, volatile N-nitrosamines have been determined by GC after denitrosation with hydrobromic acid and subsequent conversion of the resulting secondary amines into N-diethylthiophosphoryl derivatives for detection by flame photometric detection nih.gov. Another strategy involves direct derivatization of N-nitrosamines in the matrix, for instance, with reagents like dansyl chloride or fluorenylmethoxycarbonyl, followed by LC analysis with fluorescence detection researchgate.net. While these examples pertain to other nitrosamines like NDMA and NDEA, the principle of derivatization to enhance detection is applicable. The choice of derivatization reagent and reaction conditions is critical to ensure the reaction is reasonably fast, proceeds quantitatively or reproducibly, and yields a stable derivative that is easily separable from the starting material and matrix components psu.edu. Pre-column and post-column derivatization approaches exist, with pre-column derivatization being common in GC to enhance volatility and stability, and both being used in HPLC to improve detectability, especially for compounds lacking suitable properties for direct detection psu.eduwelch-us.com.

Application of Stable Isotope Labeled Internal Standards (e.g., N-Nitrosocytisine-d4)

The use of stable isotope labeled (SIL) internal standards is a widely accepted and often recommended practice in quantitative analytical methods, particularly those employing mass spectrometry (MS), such as LC-MS/MS waters.comacanthusresearch.comlgcstandards.comscispace.com. SIL internal standards are synthetic analogs of the target analyte in which one or more atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N) acanthusresearch.comlgcstandards.comnih.gov. N-Nitrosocytisine-d4 is an example of such a standard, labeled with deuterium (B1214612) atoms veeprho.comsynzeal.comscbt.com.

The primary advantage of using a SIL internal standard is its ability to compensate for variability and matrix effects that can occur during sample preparation and analysis waters.comacanthusresearch.comlgcstandards.com. Because the SIL internal standard is chemically very similar to the analyte, it behaves similarly throughout the analytical process, including extraction efficiency and chromatographic elution waters.comacanthusresearch.com. By adding a known amount of the SIL internal standard to the sample at an early stage of the preparation, any losses or signal suppression/enhancement affecting the analyte are assumed to affect the internal standard proportionally waters.comlgcstandards.com. The ratio of the analyte signal to the internal standard signal is then used for quantification, thereby improving the accuracy and reproducibility of the results waters.comlgcstandards.com.

For accurate quantification, it is crucial that the SIL internal standard co-elutes chromatographically with the analyte and that there is a suitable mass difference to avoid spectral overlap in MS detection waters.comacanthusresearch.com. While deuterium labeling is common, it's important to note that in some cases, deuterium-labeled compounds may exhibit slight differences in retention time or recovery compared to the unlabeled analyte waters.comscispace.comnih.gov. The position of the isotopic label is important to ensure stability and prevent exchange with protons from the matrix or solvent acanthusresearch.com. The purity of the SIL internal standard is also critical, as the presence of unlabeled impurity can lead to inaccurate results waters.com. N-Nitrosocytisine-d4 is specifically available and used as a reference standard for analytical method development and validation for N-Nitrosocytisine veeprho.comsynzeal.comsynzeal.com.

Method Validation and Performance Characteristics

Method validation is an essential process to confirm that an analytical procedure is suitable for its intended purpose iosrphr.orgajpaonline.comneutronco.com. It involves evaluating various performance characteristics to ensure the method is reliable, accurate, and precise iosrphr.orgajpaonline.comneutronco.combiopharminternational.comaoac.org. For the analysis of this compound, key validation parameters include linearity, limits of detection and quantification, accuracy, precision, and considerations for different sample matrices.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity assesses the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range iosrphr.orgajpaonline.comich.org. It is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve by plotting the instrument response versus the analyte concentration iosrphr.orgrsc.org. Linear regression analysis is performed, and the slope, intercept, and correlation coefficient provide information on linearity iosrphr.orgrsc.orgnih.gov. A correlation coefficient (r²) of 0.99 or greater is often considered acceptable for many quantitative analyses nih.gov.

The Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical procedure can reliably differentiate from background noise iosrphr.orgajpaonline.combiopharminternational.comaoac.orgich.orgeuropa.eu. It is the concentration at which the analyte can be detected, but not necessarily quantified with a precise value iosrphr.orgeuropa.eu. Various approaches can be used to determine the LOD, including visual evaluation, signal-to-noise ratio (typically 3:1), or calculations based on the standard deviation of the response and the slope of the calibration curve iosrphr.orgaoac.orgrsc.org.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions iosrphr.orgajpaonline.comaoac.orgich.orgeuropa.eu. It is particularly important for the determination of impurities or low-level compounds ich.org. Similar to LOD, LOQ can be determined through visual evaluation, signal-to-noise ratio (typically 10:1), or calculations based on the standard deviation of the response and the slope of the calibration curve iosrphr.orgaoac.orgrsc.org. For quantitative assays of low-level compounds, the LOQ is the minimum level at which the analyte can be reliably detected and quantified with appropriate precision and accuracy iosrphr.org.

Accuracy, Precision, Repeatability, and Reproducibility Assessments

Accuracy expresses the closeness of agreement between the value obtained by the analytical procedure and a value that is accepted as a true value or an accepted reference value iosrphr.orgajpaonline.comich.org. It is often assessed by analyzing samples containing known amounts of the analyte (spiked samples) and calculating the percentage recovery iosrphr.orgajpaonline.comich.org. A mean recovery within a certain percentage range (e.g., 98-102% for drug products, with wider ranges acceptable at lower concentrations) is typically expected ajpaonline.combiopharminternational.com. Accuracy should be assessed at multiple concentrations within the expected range biopharminternational.com.

Precision expresses the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions ajpaonline.combiopharminternational.comich.org. Precision is usually investigated at three levels: repeatability, intermediate precision, and reproducibility ajpaonline.comich.org. It is commonly expressed as the variance, standard deviation, or relative standard deviation (RSD or coefficient of variation, CV%) ajpaonline.comich.org.

Repeatability (also known as intra-assay precision) expresses the precision under the same operating conditions over a short interval of time, using the same laboratory, same operator, and same equipment ajpaonline.comaoac.orgich.org.

Intermediate Precision assesses the precision within the same laboratory but under different conditions, such as different days, different analysts, or different equipment ajpaonline.comich.orgeuropa.eu.

Reproducibility expresses the precision between different laboratories ajpaonline.comich.org. This is often assessed through interlaboratory studies aoac.org.

Precision should be evaluated using multiple determinations at different concentrations biopharminternational.comich.org. Acceptance criteria for precision, often expressed as a maximum acceptable RSD or CV%, are typically established based on the analyte concentration, with higher variability generally accepted at lower concentrations, such as the LOQ biopharminternational.comaoac.org.

Considerations for Diverse Sample Matrices (e.g., Tobacco, Water, Biological Fluids)

The complexity of the sample matrix significantly impacts the analytical method development and validation process for this compound. Different matrices, such as tobacco, water, and biological fluids, present unique challenges due to the presence of various endogenous compounds that can interfere with the extraction, separation, and detection of the analyte biotage.com.

For matrices like tobacco, which are solid and complex, efficient extraction procedures are necessary to release the this compound from the matrix nih.govgoogle.com. Sample preparation techniques like solvent extraction or solid-phase extraction (SPE) are commonly employed, often requiring optimization to achieve satisfactory recovery and minimize matrix co-extractives organomation.comnih.gov.

Water samples (e.g., drinking water, wastewater) can vary in their composition, potentially containing dissolved organic matter, salts, and other pollutants that could interfere with the analysis rsc.org. Sample preparation for water often involves extraction or concentration steps to bring the analyte within the detection range of the analytical instrument organomation.comrsc.org.

Biological fluids, such as plasma, serum, and urine, are particularly challenging matrices due to the high abundance of proteins, lipids, and other endogenous compounds biotage.comresearchgate.net. These components can cause matrix effects, such as ion suppression or enhancement in MS-based methods, affecting the accuracy and sensitivity of the analysis biotage.comwaters.com. Sample preparation techniques like protein precipitation, liquid-liquid extraction, or supported liquid extraction are crucial for removing or reducing these interferences biotage.comorganomation.com. The use of stable isotope labeled internal standards is highly recommended in biological matrices to compensate for matrix effects waters.comscispace.com.

Method validation in diverse matrices requires assessing parameters like accuracy (recovery) and precision within each relevant matrix to ensure the method's reliability across different sample types aoac.orgresearchgate.net. It is important to demonstrate that the method can accurately and precisely quantify this compound in the specific matrix of interest rsc.orgsigmaaldrich.comrsc.org.

| Analytical Parameter | Description | Typical Assessment | Acceptance Criteria (Examples, may vary) |

| Linearity | Proportionality of test results to analyte concentration over a range. | Analysis of standards at multiple concentrations; linear regression (slope, intercept, correlation coefficient). | Correlation coefficient (r²) ≥ 0.99 nih.gov. |

| LOD | Lowest concentration detectable, not necessarily quantifiable. | Signal-to-noise ratio (S/N), visual evaluation, calculation from calibration curve parameters. | S/N ≥ 3:1 iosrphr.orgrsc.org. |

| LOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio (S/N), analysis of low-concentration samples, calculation from calibration curve parameters. | S/N ≥ 10:1 iosrphr.orgrsc.org; acceptable accuracy and precision (e.g., RSD ≤ 20% at LLOQ) biopharminternational.com. |

| Accuracy | Closeness of agreement between obtained value and true value. | Analysis of spiked samples; calculation of percent recovery. | Mean recovery within a specified range (e.g., 98-102% for drug products, wider at lower concentrations) ajpaonline.combiopharminternational.com. |

| Precision | Closeness of agreement among replicate measurements. | Analysis of replicate samples under repeatability, intermediate precision, and reproducibility conditions; calculation of RSD or CV%. | RSD or CV% within specified limits (e.g., ≤ 15% generally, ≤ 20% at LLOQ) biopharminternational.comaoac.org. |

| Repeatability | Precision under same conditions (same lab, operator, equipment, short time). | Analysis of replicate samples within a single run or day. | RSD or CV% within defined limits biopharminternational.comaoac.orgich.org. |

| Intermediate Precision | Precision within the same lab but different conditions (days, analysts, equipment). | Analysis of replicate samples on different days or by different analysts. | RSD or CV% within defined limits aoac.orgich.orgeuropa.eu. |

| Reproducibility | Precision between different laboratories. | Interlaboratory studies. | RSD or CV% within defined limits aoac.orgich.org. |

| Matrix Effects | Influence of matrix components on analyte signal. | Comparison of analyte response in matrix vs. solvent; use of SIL internal standards. | Acceptable compensation by internal standard; consistent recovery and precision across different matrix lots waters.com. |

Table 1: Summary of Key Analytical Method Validation Parameters

Optimization of Analytical Parameters (e.g., Mobile Phase, Column Selection, Mass Spectrometry Settings)

The accurate and sensitive detection and quantification of this compound, like other N-nitrosamines, necessitates careful optimization of analytical parameters in techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This optimization process is crucial for achieving adequate separation from matrix components, enhancing sensitivity, and ensuring method robustness and reliability.

Mobile Phase Optimization

The mobile phase composition significantly influences chromatographic separation, affecting retention times, peak shape, and resolution. Optimization typically involves selecting appropriate solvents, buffers, and additives, as well as determining the optimal gradient profile for elution. For reversed-phase LC, commonly used mobile phases consist of water and organic solvents like methanol or acetonitrile (B52724), often with the addition of acidic modifiers such as formic acid or acetic acid to improve peak shape and ionization efficiency, particularly for basic or neutral compounds lcms.czmdpi.com. The pH of the mobile phase is a critical factor, especially for ionizable analytes, as it affects their ionization state and interaction with the stationary phase sphinxsai.comlcms.cz. Studies on other nitrosamines have shown that mobile phases containing 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B) are effective for separation using reversed-phase columns lcms.cznih.gov. The gradient profile, which dictates the change in mobile phase composition over time, is optimized to ensure adequate separation of the target analyte from potential interferences within a reasonable analysis time mdpi.comnih.gov.

Column Selection

The choice of chromatographic column is paramount for achieving selective and efficient separation of this compound from complex matrices. Reversed-phase C18 columns are widely utilized for the analysis of nitrosamines due to their hydrophobic stationary phase, which is suitable for retaining and separating a wide range of organic compounds lcms.czlcms.czwelch-us.comchromatographytoday.com. However, the specific properties of the C18 phase (e.g., particle size, pore size, end-capping, and bonding chemistry) can influence selectivity and peak shape chromatographytoday.comwaters.comfishersci.de. For instance, columns with smaller particle sizes (e.g., < 2 µm) are often used in Ultra-High Performance Liquid Chromatography (UHPLC) to achieve faster separations and improved resolution, although this can result in higher back-pressure lcms.czchromatographytoday.com. The dimensions of the column (length and internal diameter) also impact analysis time, sensitivity, and solvent consumption chromatographytoday.com. Shorter columns can reduce analysis time, while narrower columns can increase sensitivity and reduce solvent usage chromatographytoday.com. The selection process often involves evaluating different stationary phases and column dimensions to determine the optimal balance between resolution, sensitivity, and analysis time for this compound in the specific matrix of interest waters.comsigmaaldrich.com.

Mass Spectrometry Settings

Optimization of mass spectrometry settings is essential for maximizing the sensitivity and selectivity of this compound detection. Electrospray Ionization (ESI) is a common ionization technique used for LC-MS analysis of nitrosamines, typically operated in positive ion mode (ESI+) researchgate.net. However, the optimal ionization mode can depend on the specific chemical structure of the nitrosamine and the mobile phase composition fda.govnih.gov. Parameters such as spray voltage, capillary temperature, sheath gas flow rate, and auxiliary gas flow rate are adjusted to enhance ionization efficiency and ion transfer into the mass analyzer fda.gov.

For quantitative analysis, LC-MS/MS employing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is frequently used. This involves selecting a precursor ion (the protonated or deprotonated molecule) and monitoring specific fragmentation pathways to produce characteristic product ions nih.gov. The collision energy applied to the precursor ion in the collision cell is optimized to maximize the abundance of the desired product ions fda.gov. For high-resolution mass spectrometry (HRMS), settings such as resolution, Automatic Gain Control (AGC) target, and maximum injection time are optimized to ensure accurate mass measurements and sufficient ion statistics for detection and quantification lcms.czfda.gov. The selection of specific ions for monitoring (precursor and product ions for MS/MS, or characteristic ions for single-stage MS) is based on the fragmentation pattern of this compound and the need to differentiate it from matrix interferences eurl-pesticides.eunih.gov.

Detailed research findings on the specific optimization parameters for this compound are often presented in scientific literature and method validation reports. These findings may include data on the effect of varying mobile phase gradients, different column chemistries, and ranges of MS parameters on the chromatographic separation and mass spectral response of this compound.

Here is an example of how optimized parameters might be presented in a research context, based on general principles of nitrosamine analysis by LC-MS/MS:

| Parameter | Optimized Condition Example (Illustrative) | Rationale / Observed Effect |

| Mobile Phase A | Water with 0.1% Formic Acid | Enhances ionization in positive mode, improves peak shape for basic/neutral analytes. lcms.cz |

| Mobile Phase B | Methanol with 0.1% Formic Acid | Provides elution strength in reversed-phase; formic acid aids ionization. lcms.cz |

| Gradient Profile | Optimized %B over time (e.g., 5% to 95%) | Achieves separation of this compound from matrix components and other analytes. nih.gov |

| Flow Rate | 0.4 - 0.6 mL/min | Balances chromatographic resolution and analysis time; compatible with MS flow rates. nih.govfda.gov |

| Column Type | C18 (e.g., 100 x 2.1 mm, 1.9 µm) | Provides reversed-phase retention; specific dimensions and particle size affect speed/resolution. lcms.czchromatographytoday.com |

| Column Temperature | 30 - 40 °C | Influences retention and peak shape; helps achieve optimal separation. fda.gov |

| Ionization Mode | ESI+ | Commonly used for nitrosamines; provides protonated molecular ion. researchgate.net |

| MS Scan Type | MRM or PRM | Provides high selectivity and sensitivity for targeted analysis. nih.govfda.gov |

| Precursor Ion (Q1) | [M+H]+ of this compound | Selection of the protonated molecule for fragmentation. |

| Product Ions (Q3) | Specific fragment ions of this compound | Chosen for abundance and specificity to confirm identity and quantify. nih.gov |

| Collision Energy (NCE) | Optimized eV (e.g., 15-30 eV) | Maximizes abundance of selected product ions. fda.gov |

| Resolution (HRMS) | 35,000 - 70,000 | Ensures accurate mass measurement and differentiation from isobars. fda.gov |

Note: The values in the table are illustrative examples based on typical nitrosamine analysis and would need to be specifically determined and validated for this compound.

Optimization is an iterative process involving systematic adjustments of these parameters to achieve the desired analytical performance characteristics, such as sensitivity (Limit of Detection, LOD; Limit of Quantification, LOQ), accuracy, precision, and selectivity iosrphr.orgmdpi.com. Detailed research findings would include the experimental design used for optimization, the specific parameters tested, and the resulting chromatographic and mass spectral data demonstrating the performance of the optimized method.

Environmental Fate and Distribution Studies of N Nitrosocystisine

Environmental Compartment Distribution (Air, Water, Soil, Sediment)

N-nitroso compounds are found in various environmental compartments, with their distribution influenced by their physical and chemical properties. Low levels of these compounds can be detected in the air, water, and soil. delaware.gov Their presence in the environment can stem from industrial processes, agricultural practices, and formation from precursor compounds like nitrites and secondary or tertiary amines. okstate.edu

Air: Volatile N-nitroso compounds can be released into the atmosphere from industrial sources and are also found in tobacco smoke. delaware.govnih.gov For instance, N-nitrosodimethylamine (NDMA) has been detected in urban air samples. who.int

Water: N-nitroso compounds have been identified in surface water, groundwater, and even chlorinated drinking water. scies.orgnih.gov Their presence in water systems is often linked to the discharge of industrial and domestic wastewater. scies.org Some N-nitroso compounds are byproducts of water disinfection processes, particularly chloramination.

Soil and Sediment: N-nitroso compounds can be introduced to soil through various means, including the degradation of certain pesticides. okstate.edu Their persistence in soil can vary, but they have been detected in soil samples near industrial areas. nih.gov Due to their potential to sorb to organic matter, sediments can also act as a sink for these compounds.

Table 1: Occurrence of Selected N-Nitroso Compounds in Environmental Compartments

| Compound | Air | Water | Soil/Sediment |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Detected in urban air and industrial emissions nih.govwho.int | Found in wastewater, surface water, groundwater, and chlorinated drinking water scies.orgnih.gov | Detected in soil near industrial plants nih.gov |

| N-Nitrosodiethylamine (NDEA) | Less commonly reported in air | Detected in river water, groundwater, and tap water scies.org | Information not widely available |

| N-Nitrosodibutylamine (NDBA) | Less commonly reported in air | Detected in river water, groundwater, and tap water scies.org | Information not widely available |

| N-Nitrosopyrrolidine (NPYR) | Found in various consumer products, potential for air presence | Detected in some water samples | Information not widely available |

Environmental Transport Mechanisms

The movement of N-nitroso compounds within and between environmental compartments is governed by several transport mechanisms:

Leaching: Due to their solubility in water, many N-nitroso compounds can be transported from the soil surface into groundwater through leaching. scies.orgchsagronomy.com This is a significant pathway for the contamination of drinking water sources. scies.org The potential for leaching is influenced by the compound's octanol-water partitioning coefficient (LogKow); compounds with lower LogKow values are generally more mobile in water. scies.org

Volatilization: Some N-nitroso compounds are volatile and can be lost from soil and water surfaces to the atmosphere as ammonia gas. chsagronomy.comsmartnitrogen.comnsw.gov.au The rate of volatilization is influenced by factors such as temperature, soil moisture, and pH. montana.edumontana.edu For instance, volatilization losses increase with higher temperatures and on high pH soils. smartnitrogen.com

Atmospheric Deposition: Airborne N-nitroso compounds can be transported over distances and then deposited onto land and water bodies through wet and dry deposition, contributing to their widespread distribution.

Transformation Pathways in Specific Environmental Matrices

N-nitroso compounds can be transformed in the environment through both biotic and abiotic processes.

Aerobic Transformation in Soil and Water

Under aerobic (oxygen-present) conditions, the primary transformation pathway for many N-nitroso compounds is biodegradation. omicsonline.org Certain bacteria have been shown to degrade these compounds. For example, some bacteria that express monooxygenase enzymes are capable of degrading NDMA. epa.gov The propanotroph Rhodococcus ruber ENV425 has been observed to rapidly biodegrade NDMA. nih.govresearchgate.net The degradation can lead to the formation of less harmful products. nih.gov

Photodegradation is another significant abiotic transformation pathway, particularly in surface waters. N-nitrosamines are sensitive to ultraviolet (UV) light and can be rapidly degraded upon exposure to sunlight. oak.go.kracs.orgresearchgate.net The half-lives of some nitrosamines in aqueous solutions exposed to simulated sunlight can be in the range of minutes. researchgate.net The photodegradation of N-nitrosamines can result in the formation of products such as corresponding ammonium radicals and nitric oxide. oak.go.kr

Anaerobic Transformation in Soil and Water

In anaerobic (oxygen-absent) environments, such as in some sediments and waterlogged soils, the biodegradation of N-nitroso compounds can also occur. omicsonline.org Some intestinal bacteria have been shown to degrade N-nitrosamines under anoxic conditions, converting them to the parent amine and nitrite (B80452) ion. nih.govsemanticscholar.org However, the rates and mechanisms of anaerobic degradation in the broader environment are less well-studied compared to aerobic processes.

Table 2: Summary of Transformation Pathways for N-Nitroso Compounds

| Transformation Pathway | Environmental Matrix | Conditions | Key Processes |

|---|---|---|---|

| Aerobic Transformation | Soil and Water | Presence of Oxygen | Biodegradation by microorganisms (e.g., bacteria with monooxygenase enzymes) epa.gov; Photodegradation by sunlight (UV radiation) oak.go.kracs.orgresearchgate.net |

| Anaerobic Transformation | Soil and Water | Absence of Oxygen | Biodegradation by anaerobic bacteria, leading to the formation of parent amines and nitrite nih.govsemanticscholar.org |

Development and Application of Environmental Fate Models

Environmental fate models are used to predict the movement and transformation of chemicals in the environment. oak.go.kr While specific models for N-Nitrosocystisine are not available, general models for N-nitroso compounds are used for risk assessment. These models consider factors such as the chemical's physical-chemical properties, environmental conditions, and transformation rates to estimate concentrations in different environmental compartments over time. The outputs of these models can help in understanding the potential for human and ecological exposure and in developing strategies for managing the risks associated with these compounds.

Mechanistic Biological Interactions of N Nitrosocystisine

Molecular-Level Interactions with Cellular Components

N-Nitrosocystisine is a primary nitrosamine (B1359907) that can be formed from its precursor, S-nitrosocysteine, through an intramolecular transfer of the nitroso group from the sulfur to the nitrogen atom (S- to N-transnitrosation). nih.govresearchgate.net While S-nitrosocysteine is recognized as an important signaling molecule, its instability and decomposition can lead to the formation of N-nitrosocysteine. nih.govresearchgate.net This N-nitrosated compound is highly unstable and rapidly rearranges to form a reactive diazonium ion intermediate. nih.govresearchgate.net This highly electrophilic intermediate is considered the primary agent responsible for the subsequent interactions with cellular macromolecules, including DNA and proteins, leading to covalent modifications and potential disruptions of cellular function. nih.govresearchgate.net

The interaction of this compound's metabolic byproducts with genetic material is a critical aspect of its biological activity. Damage to DNA can occur through both direct covalent binding and indirect mechanisms mediated by cellular stress responses.

The primary mechanism for direct DNA damage by this compound involves its decomposition into a highly reactive diazonium ion. nih.govresearchgate.net This process is characteristic of N-nitrosamines, which require metabolic activation to exert their genotoxic effects. portlandpress.comimpactfactor.orgresearchgate.net The diazonium ion is a potent electrophile that can readily attack nucleophilic sites on DNA bases. nih.govmdpi.comfrontiersin.org This chemical reaction, known as alkylation, results in the formation of covalent DNA adducts. portlandpress.commdpi.comnih.gov

These alkylation events can occur at various positions on the DNA bases, with common adducts including O6-alkylguanine. portlandpress.com The formation of such adducts can distort the DNA helix, interfering with normal DNA replication and transcription processes. If not repaired by cellular DNA repair mechanisms, these lesions can lead to miscoding during replication, resulting in permanent mutations and potentially initiating carcinogenesis. portlandpress.comresearchgate.net The formation of these reactive intermediates links the chemical properties of N-nitrosamines to their mutagenic potential. nih.gov

Beyond direct alkylation, the cellular processing of this compound can contribute to an environment of nitrosative and oxidative stress. The formation of reactive intermediates during the decomposition of this compound may contribute to nitrosative stress. nih.govresearchgate.net Nitrosative stress is characterized by an excess of reactive nitrogen species (RNS), which are chemically related to and can interact with reactive oxygen species (ROS). nih.gov

This imbalance can disrupt the normal redox state of the cell, leading to oxidative stress. nih.gov Oxidative stress, in turn, can cause indirect damage to DNA. ROS, such as superoxide (B77818) radicals and hydroxyl radicals, can attack DNA bases, leading to oxidative lesions like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a well-known marker of oxidative DNA damage. nih.gov This type of damage can also result in single- and double-strand DNA breaks, further compromising genomic integrity. portlandpress.com Therefore, the biological impact of this compound may be amplified by its ability to induce a state of cellular stress that indirectly damages genetic material.

The reactive intermediates derived from this compound are not only genotoxic but can also interact with and modify cellular proteins. nih.gov These modifications can alter protein structure and function, impacting a wide array of cellular processes. The following sections detail the mechanisms of S-nitrosation and transnitrosation, which are key post-translational modifications related to the broader chemistry of nitric oxide and its derivatives.

S-nitrosation is a specific, reversible post-translational modification involving the covalent attachment of a nitric oxide (NO) moiety to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). nih.govcreative-proteomics.com This process is a crucial mechanism in NO-related cell signaling. scilit.com Although this compound is a nitrosamine (an N-NO bond), its precursor, S-nitrosocysteine, is an S-nitrosothiol, placing its formation and reactivity within the broader context of S-nitrosation chemistry.

Several chemical pathways can lead to the S-nitrosation of proteins:

Reaction with Higher Oxides of Nitrogen: Nitric oxide (NO) can be oxidized to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent that can directly react with protein thiols to form S-nitrosothiols. nih.govoup.com

Radical Recombination: A protein thiyl radical (RS•) can react directly with the NO radical (•NO) to form an S-nitrosothiol. nih.govmdpi.com

Transition Metal Catalysis: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can facilitate S-nitrosation. nih.gov These metals can bind NO and catalyze its transfer to a cysteine thiol, often within the active site of metalloproteins. nih.gov

These modifications can profoundly alter a protein's activity, stability, localization, and interaction with other proteins. acs.org

Table 1: Key Mechanisms of Protein S-Nitrosation

| Mechanism | Description | Key Reactants | References |

|---|---|---|---|

| NO Oxidation | Nitric oxide (NO) auto-oxidizes to form higher nitrogen oxides, like N₂O₃, which are potent nitrosating agents for thiol groups. | NO, O₂, Thiol (R-SH) | nih.govoup.com |

| Radical Recombination | Direct reaction between a protein thiyl radical and a nitric oxide radical. | Thiyl Radical (RS•), NO Radical (•NO) | nih.govmdpi.com |

| Transition Metal Catalysis | Metal ions (e.g., Cu²⁺, Fe³⁺) bind NO and facilitate its transfer to a cysteine thiol, lowering the energy barrier for the reaction. | NO, Thiol (R-SH), Metal Ions (Cu²⁺, Fe³⁺) | nih.govnih.gov |

Transnitrosation is the transfer of a nitroso group from one molecule to another. nih.gov This process is crucial for the formation of this compound and for the propagation of NO-based signals throughout the cell.

The formation of this compound itself is an example of an intramolecular S- to N-transnitrosation , where the NO group moves from the sulfur atom to the amino group within the S-nitrosocysteine molecule. nih.gov More commonly, transnitrosation occurs between two different molecules (intermolecular ), such as the transfer of an NO group from a low-molecular-weight S-nitrosothiol like S-nitrosoglutathione (GSNO) to a protein cysteine residue. nih.govmdpi.com

The specificity of these reactions is a key aspect of cellular signaling. oup.comacs.org It is not a random process; rather, it is governed by several factors:

Protein-Protein Interactions: Specific interactions between a donor S-nitrosoprotein and a target protein can bring the reactive thiol groups into close proximity, facilitating a directed transfer of the NO group. nih.govnih.gov

Cellular Microenvironment: The local chemical environment, including the presence of charged amino acids near the target cysteine, can facilitate the interaction with donor molecules. pnas.org

Subcellular Localization: The co-localization of nitric oxide synthases (NOS), which produce NO, with target proteins can create localized "hot spots" of S-nitrosation, ensuring that the signal is delivered to the correct proteins. oup.comacs.org

Thiol pKa: The reactivity of a specific cysteine thiol is influenced by its acidity (pKa), with the more nucleophilic thiolate anion (S⁻) being more reactive. The local protein structure can modulate the pKa of a cysteine, making it more or less susceptible to nitrosation. nih.gov

These specificity factors ensure that NO-based signaling is tightly regulated, akin to other post-translational modification systems like phosphorylation. creative-proteomics.comacs.org

Table 2: Factors Influencing Transnitrosation Specificity

| Factor | Description | References |

|---|---|---|

| Protein-Protein Interactions | Direct binding between donor and target proteins facilitates specific NO group transfer. | nih.govnih.gov |

| Local Microenvironment | The presence of acidic or basic amino acid residues near a cysteine can promote or inhibit the reaction. | pnas.org |

| Subcellular Co-localization | Proximity of target proteins to NO sources (e.g., NOS enzymes) enhances the likelihood of specific modification. | oup.comacs.org |

| Thiol pKa and Accessibility | The chemical reactivity and physical accessibility of the target cysteine thiol are critical determinants. | nih.gov |

Interference with Cellular Regulatory Pathways (e.g., Protein Kinases, Cell Cycle Events)

N-nitroso compounds are known to exert significant influence on cellular regulatory pathways, which can lead to disruptions in normal cell function, including proliferation and survival.

Protein Kinases: The interaction between N-nitroso compounds and protein kinases is complex. Nitric oxide (NO), a related reactive nitrogen species, can directly influence protein kinase activity. For instance, certain NO donors have been shown to directly activate type I protein kinase A (PKA) by inducing a disulfide bond between its regulatory subunits. nih.gov This suggests a potential pathway for this compound, upon metabolic release of NO or related species, to interfere with kinase-dependent signaling cascades, independent of traditional receptor stimulation. nih.gov Furthermore, protein kinase C (PKC) has been identified as a key kinase involved in the phosphorylation of components of the NADPH oxidase system, a process that can be influenced by N-nitroso compounds. researchgate.net

Cell Cycle Events: N-nitroso compounds and their metabolites can interfere with the cell cycle, potentially leading to uncontrolled cell proliferation. Nitric oxide donors have been observed to cause cell cycle arrest in both the S phase and G1 phase in vascular smooth muscle cells. nih.gov This interference can be cGMP-independent and may lead to a quiescent G0-like state with prolonged exposure. nih.gov Such disruptions in the cell cycle are a hallmark of many carcinogenic compounds. The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and interference with their function or the expression of cyclins can lead to cell cycle arrest. researchgate.net

Metabolic Activation Mechanisms in Biological Systems

The genotoxicity of most N-nitrosamines is dependent on their metabolic activation into reactive electrophilic intermediates.

The metabolic activation of N-nitrosamines is primarily initiated by the cytochrome P450 (CYP450) family of enzymes. This process typically involves the hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation). This initial step is often rate-limiting and crucial for the subsequent formation of genotoxic species. The resulting α-hydroxynitrosamine is unstable and undergoes spontaneous decomposition to form a reactive diazonium ion. This ion is a potent alkylating agent that can form adducts with cellular macromolecules, including DNA.

While the specific CYP450 enzymes responsible for the metabolism of this compound have not been identified, studies on other N-nitrosamines have implicated several isoforms.

Table 1: Cytochrome P450 Isoforms Involved in the Metabolic Activation of Various N-Nitrosamines

| N-Nitrosamine Compound | Key CYP450 Isoforms |

|---|---|

| N-Nitroso propranolol (B1214883) (NNP) | CYP2C19 |

| General N-nitrosamines | CYP2E1, CYP2A6, CYP3A4, CYP2D6, CYP2C |

Following the initial CYP450-mediated α-hydroxylation, a cascade of reactions leads to the formation of highly reactive intermediates. The unstable α-hydroxynitrosamine decomposes to yield an aldehyde or ketone and a primary nitrosamine, which then rearranges to form a diazonium ion. nih.gov This highly electrophilic diazonium ion is considered the ultimate carcinogenic metabolite, capable of alkylating DNA bases. nih.govresearchgate.net An alternative pathway involves β-oxidation, which can also lead to the formation of reactive metabolites. nih.gov The specific pathway and the resulting reactive intermediates are dependent on the chemical structure of the parent N-nitrosamine. nih.gov

This compound may also interact with pathways that regulate the bioavailability and reactivity of nitric oxide (NO). The cellular effects of NO are tightly controlled through its synthesis by nitric oxide synthases (NOS) and its detoxification by various enzymes. researchgate.nettaylorfrancis.com An overproduction of NO can lead to nitrosative stress, a condition where reactive nitrogen species (RNS) overwhelm the cell's antioxidant defenses.

Flavohemoglobin is an enzyme that plays a role in the detoxification of NO by oxidizing it to nitrate (B79036). nih.gov Compounds that interfere with this or other NO-scavenging pathways could potentiate the effects of NO, leading to increased cellular damage. The dysregulation of nNOS activity, in particular, has been implicated in the development of various diseases affecting the central nervous system due to the excessive production of NO and subsequent protein post-translational modifications. nih.gov

Mechanistic Genotoxicity in In Vitro Systems

The genotoxic potential of N-nitrosamines is a critical aspect of their carcinogenicity and is frequently assessed using in vitro models.

In vitro genotoxicity assays using mammalian cells are essential for identifying potential carcinogens. fao.org These assays can detect various forms of genetic damage, including gene mutations, chromosomal aberrations, and DNA strand breaks. fao.orgnih.gov For N-nitrosamines, these assays typically require the inclusion of an exogenous metabolic activation system, such as a liver S9 fraction, to mimic the in vivo metabolic conditions necessary for their conversion to genotoxic metabolites. nih.govtoxys.com

Recent advancements have led to the development of enhanced metabolization protocols that improve the sensitivity of these assays for detecting the genotoxicity of N-nitrosamines. nih.govtoxys.com A variety of mammalian cell lines are used for these assessments, including Chinese hamster ovary (CHO) cells, V79 cells, and human-derived cells like TK6 and HepaRG. researchgate.netfao.orgnih.gov

Table 2: Common In Vitro Mammalian Cell Models for Genotoxicity Assessment of N-Nitrosamines

| Cell Line | Typical Endpoints Measured |

|---|---|

| Chinese Hamster Ovary (CHO) | Chromosomal aberrations, gene mutations (HPRT locus) |

| V79 Cells | DNA single-strand breaks, gene mutations |

| TK6 Cells | Gene mutations (TK locus), micronucleus formation |

| HepaRG Cells | DNA strand breakage, metabolic competence |

While this compound has not been specifically named in the provided search results detailing in vitro genotoxicity studies, the established protocols and cell models are applicable for its future assessment. nih.govtoxys.com

Assessment in Bacterial Cell Models

There is no available scientific literature detailing the assessment of this compound in bacterial cell models. Standard assays for evaluating the mutagenic potential of N-nitroso compounds, such as the Ames test (bacterial reverse mutation assay), have not been reported for this specific substance. Consequently, data regarding its ability to induce gene mutations in bacterial strains, either with or without metabolic activation, is not available.

Analysis of Key Endpoints and Biomarkers of DNA Damage Response (e.g., p53, GADD45α, γH2AX, p21)